molecular formula C17H14O2 B054344 7-(Benzyloxy)-2-naphthol CAS No. 118495-07-1

7-(Benzyloxy)-2-naphthol

Cat. No. B054344
CAS RN: 118495-07-1
M. Wt: 250.29 g/mol
InChI Key: UNBCQJKOYUSQAW-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-naphthol (7-BN) is a synthetic phenolic compound that has been used in a variety of scientific research applications. 7-BN is a versatile chemical that can be used as a synthetic intermediate in organic synthesis, as well as a reagent for the preparation of various compounds. 7-BN has also been studied for its potential therapeutic effects, as it has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

Target of Action

The primary targets of 7-(Benzyloxy)-2-naphthol are Monoamine Oxidase type B (MAO-B) and cholinesterases (acetyl- and butyryl-, AChE and BChE) . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that plays a significant role in mood and movement. Cholinesterases are responsible for the breakdown of acetylcholine, another neurotransmitter that is essential for memory and muscle movement.

Mode of Action

7-(Benzyloxy)-2-naphthol interacts with its targets by inhibiting their activity . As an inhibitor of MAO-B and cholinesterases, it prevents the breakdown of dopamine and acetylcholine, respectively. This results in an increase in the levels of these neurotransmitters, which can have various effects on the body, including improved mood and enhanced memory and muscle movement.

Result of Action

The molecular and cellular effects of 7-(Benzyloxy)-2-naphthol’s action primarily involve the increased levels of dopamine and acetylcholine due to the inhibition of MAO-B and cholinesterases . This can result in improved mood, enhanced memory, and better muscle movement.

properties

IUPAC Name

7-phenylmethoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-11,18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBCQJKOYUSQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377154
Record name 7-(Benzyloxy)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118495-07-1
Record name 7-(Benzyloxy)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 2,7-dihydroxynaphthylene (4.8 g) in acetone (50 ml) containing anhydrous potassium carbonate (4.08 g) and benzyl bromide (5.13 g0 was heated to refax for 4 hours, cooled to ambient temperature then stored for 18 hours. The mixture was filtered and the filtrate evaporated under reduced pressure to give a pale green solid that was fractionated by chromatography (silica; hexane/ethyl acetate 95:5 to 1:1 by volume) to give 2-benzyloxynaphth-7-ol, 1.63 g, as a cream coloured solid, m.p. 152-154° C.
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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